Tetrapeptide-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

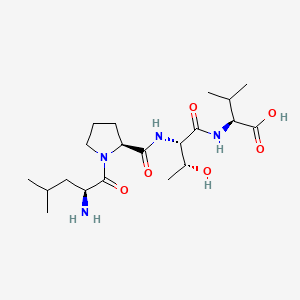

Structure

3D Structure

Properties

Molecular Formula |

C20H36N4O6 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H36N4O6/c1-10(2)9-13(21)19(28)24-8-6-7-14(24)17(26)23-16(12(5)25)18(27)22-15(11(3)4)20(29)30/h10-16,25H,6-9,21H2,1-5H3,(H,22,27)(H,23,26)(H,29,30)/t12-,13+,14+,15+,16+/m1/s1 |

InChI Key |

BIKXAJOSLRDPNM-YXMSTPNBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Skincare Staple: An In-Depth Technical Guide to the Discovery and Synthesis of Tetrapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a term that encompasses distinct tetrapeptide sequences, has emerged as a significant molecule in the cosmetic and dermatological fields. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of two prominent molecules often associated with this name: a sequence of Leucine-Proline-Threonine-Valine (LPTV) and the widely recognized Palmitoyl Tetrapeptide-7, with a sequence of Glycine-Glutamine-Proline-Arginine (Pal-GQPR). This document delves into the historical context of tetrapeptide synthesis, details the chemical synthesis protocols, presents quantitative data on their biological efficacy, and elucidates the signaling pathways through which they exert their effects on skin cells.

Introduction: From Foundational Peptide Chemistry to Cosmeceuticals

The journey of tetrapeptides from laboratory curiosities to key active ingredients in advanced skincare formulations is rooted in the pioneering work of peptide chemistry. The early 20th century saw Emil Fischer's foundational work on amino acids and peptide bonds, which laid the theoretical groundwork for synthesizing these complex molecules. However, it was the revolutionary invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 that transformed peptide synthesis from a laborious, low-yield process into a rapid and efficient methodology.[1] Merrifield's initial success in synthesizing the tetrapeptide L-leucyl-L-alanylglycyl-L-valine demonstrated the feasibility of building peptides on a solid resin support, a technique that remains the cornerstone of modern peptide synthesis.[1]

Initially, peptide research focused on their roles as hormones and drugs. It was later discovered that specific short peptide sequences, often fragments of larger extracellular matrix proteins, could act as signaling molecules within the skin, influencing cellular processes like collagen production and inflammation. This realization paved the way for the development of "matrikines," including tetrapeptides, as active ingredients in cosmetics.[2] The term "this compound" is not a standardized INCI name but is used in the industry to refer to different molecules, most notably a tetrapeptide with the sequence Leu-Pro-Thr-Val (LPTV) and the well-documented Palmitoyl Tetrapeptide-7 (Pal-Gly-Gln-Pro-Arg). This guide will address both, providing clarity on their distinct properties and histories.

Chemical Synthesis of Tetrapeptides

The primary method for producing tetrapeptides like LPTV and Pal-GQPR is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin.

Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect the α-amino group of the incoming amino acid. The reactive side chains of the amino acids are protected by acid-labile groups (such as tBu, Boc, and Trt). The synthesis proceeds in cycles, with each cycle consisting of two main steps:

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a weak base, typically a solution of piperidine in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, DIC) and added to the deprotected N-terminus of the peptide chain, forming a new peptide bond.

These cycles are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocol: Synthesis of Palmitoyl-Gly-Gln-Pro-Arg-OH (Pal-GQPR)

This protocol describes the synthesis of Pal-GQPR on a 2-chlorotrityl chloride (2-CTC) resin, which is advantageous for producing peptide acids under mild cleavage conditions.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Pro-OH

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Gly-OH

-

Palmitic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the 2-CTC resin in DCM in a reaction vessel.

-

In a separate container, dissolve Fmoc-Arg(Pbf)-OH (1.1 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

-

To cap any unreacted sites on the resin, add a small amount of methanol and agitate for 30 minutes.

-

Wash the resin with DCM and DMF.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Pro, Gln, Gly):

-

In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, or Fmoc-Gly-OH; 2 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and isopropanol.

-

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

-

N-Terminal Palmitoylation:

-

After the final Fmoc deprotection of the Glycine residue, wash the resin.

-

In a separate vial, dissolve palmitic acid (2 equivalents) and HOBt/DIC in DMF.

-

Add the activated palmitic acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF, isopropanol, and methanol, then dry.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2 hours at room temperature.

-

Filter to collect the cleaved peptide solution.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, then decant the ether.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

-

Synthesis of Leu-Pro-Thr-Val (LPTV)

The synthesis of LPTV follows a similar Fmoc-SPPS protocol, typically on a 2-chlorotrityl chloride resin to yield the C-terminal carboxylic acid. The amino acids used would be Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Leu-OH. The side chain of Threonine is protected with a tert-butyl (tBu) group, which is removed during the final TFA cleavage. While specific literature with detailed yield and purity for this exact sequence is scarce, typical yields for tetrapeptide synthesis via SPPS are in the range of 70-90% for the crude product, with final purities after HPLC purification exceeding 95%.[3]

Biological Activity and Experimental Protocols

The two tetrapeptides exert their biological effects through different mechanisms. Pal-GQPR is primarily known for its anti-inflammatory properties, while LPTV is associated with antioxidant and general skin conditioning effects.

Palmitoyl Tetrapeptide-7 (Pal-GQPR): Anti-Inflammatory Action

Mechanism of Action: Palmitoyl Tetrapeptide-7 is reported to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in skin cells.[4][5][6] IL-6 is a key mediator of inflammation, and its chronic elevation in the skin can accelerate the degradation of the extracellular matrix (ECM), leading to wrinkles and loss of elasticity. By suppressing IL-6, Pal-GQPR helps to mitigate inflammatory damage. This effect is thought to involve the modulation of the NF-κB signaling pathway.[7]

Signaling Pathway: Inhibition of IL-6 Production

Caption: Pal-GQPR is thought to inhibit the intracellular signaling cascade that leads to NF-κB activation, thereby reducing IL-6 gene transcription and subsequent inflammation.

Experimental Protocol: In Vitro IL-6 Inhibition Assay

This protocol describes how to measure the reduction of IL-6 in human keratinocytes stimulated with lipopolysaccharide (LPS).

Materials:

-

Human epidermal keratinocytes (HEKs)

-

Keratinocyte growth medium

-

Lipopolysaccharide (LPS)

-

Palmitoyl Tetrapeptide-7 (Pal-GQPR)

-

Phosphate-buffered saline (PBS)

-

Human IL-6 ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture HEKs in keratinocyte growth medium until they reach approximately 80% confluency.

-

Seeding: Seed the HEKs into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Pal-GQPR (e.g., 1, 5, 10 µM). Include a vehicle control (no peptide). Incubate for 2 hours.

-

Inflammatory Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

ELISA: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.[5][8][9]

-

Data Analysis: Calculate the percentage inhibition of IL-6 production for each concentration of Pal-GQPR compared to the LPS-only control. Determine the IC50 value if possible.

| Peptide | Assay | Cell Type | Result |

| Palmitoyl Tetrapeptide-7 | IL-6 Expression | Hairless Mouse Skin (in vivo) | Statistically significant decrease in IL-6 expression after PM10 treatment with 5% PT-7 gel.[10] |

This compound (LPTV): Antioxidant and ECM-Stimulating Activity

Mechanism of Action: The antioxidant activity of peptides like LPTV is often attributed to their amino acid composition. Hydrophobic amino acids such as Leucine and Valine can enhance the peptide's ability to scavenge free radicals.[11] Additionally, some tetrapeptides have been shown to stimulate the production of extracellular matrix components, including collagen. This is thought to occur through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of collagen synthesis in fibroblasts.[12]

// Nodes Tetrapeptide [label="Tetrapeptide\n(e.g., LPTV, GEKG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGF_beta_RII [label="TGF-β Receptor II", fillcolor="#F1F3F4", fontcolor="#202124"]; TGF_beta_RI [label="TGF-β Receptor I", fillcolor="#F1F3F4", fontcolor="#202124"]; SMAD23 [label="SMAD2/3", fillcolor="#FBBC05", fontcolor="#202124"]; pSMAD23 [label="p-SMAD2/3", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD4 [label="SMAD4", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD_complex [label="SMAD Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [shape=ellipse, label="Nucleus", fillcolor="#F1F3F4", fontcolor="#202124"]; COL1A1_Gene [label="COL1A1 Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Procollagen [label="Pro-collagen I\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tetrapeptide -> TGF_beta_RII [arrowhead=vee, color="#5F6368", label=" Activates"]; TGF_beta_RII -> TGF_beta_RI [arrowhead=vee, color="#5F6368", label=" Recruits &\n Phosphorylates"]; TGF_beta_RI -> SMAD23 [arrowhead=vee, color="#5F6368", label=" Phosphorylates"]; SMAD23 -> pSMAD23 [style=invis]; pSMAD23 -> SMAD_complex [arrowhead=vee, color="#5F6368"]; SMAD4 -> SMAD_complex [arrowhead=vee, color="#5F6368"]; SMAD_complex -> Nucleus [arrowhead=vee, color="#5F6368"]; Nucleus -> COL1A1_Gene [style=invis]; COL1A1_Gene -> Procollagen [arrowhead=vee, color="#5F6368"];

// Invisible edges for alignment {rank=same; Tetrapeptide;} {rank=same; TGF_beta_RII;} {rank=same; TGF_beta_RI;} {rank=same; SMAD23; SMAD4;} {rank=same; pSMAD23;} {rank=same; SMAD_complex;} {rank=same; Nucleus; COL1A1_Gene;} {rank=same; Procollagen;} }

Caption: A generalized workflow for the solid-phase synthesis of a modified tetrapeptide, such as Pal-GQPR.

Workflow: In Vitro Biological Assays

Caption: A general workflow for evaluating the biological activity of tetrapeptides in skin cell cultures.

References

- 1. americanpeptidesociety.org [americanpeptidesociety.org]

- 2. Bioactive tetrapeptide GEKG boosts extracellular matrix formation: in vitro and in vivo molecular and clinical proof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Palmitoyl Tetrapeptide-7 | Rigin™ former Palmitoyl Tetrapeptide-3 | Cosmetic Ingredients Guide [ci.guide]

- 6. myrevea.com [myrevea.com]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]

- 11. Research Progress on the Preparation and Function of Antioxidant Peptides from Walnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Tetrapeptide-1 chemical structure and amino acid sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1 is a synthetic signaling peptide with the amino acid sequence L-Leucyl-L-Prolyl-L-Threonyl-L-Valine (LPTV). As a "matrikine," it is a fragment of an extracellular matrix (ECM) protein that is believed to signal for matrix repair and regeneration. Primarily utilized in advanced cosmetic and dermatological formulations, this compound is recognized for its ability to stimulate the synthesis of key ECM components, such as collagen and elastin, thereby improving skin firmness and elasticity. This guide provides a comprehensive overview of its chemical structure, proposed mechanism of action, and the experimental protocols used for its analysis.

Chemical Structure and Properties

This compound is a small oligopeptide composed of four amino acids linked by peptide bonds. Its specific sequence and chemical properties are fundamental to its biological activity.

Amino Acid Sequence

The primary structure of this compound is:

L-Leucine - L-Proline - L-Threonine - L-Valine (LPTV) [1][2]

Chemical Properties

The key chemical identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | [1] |

| Molecular Formula | C20H36N4O6 | [1] |

| Molecular Weight | 428.5 g/mol | [1] |

| Purity (Typical) | ≥98% | [3] |

| Appearance | Solid (White to off-white) | |

| Solubility | Soluble in Ethanol (≥10 mg/ml), PBS (pH 7.2) (≥10 mg/ml), and sparingly soluble in DMSO (1-10 mg/ml) | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a signaling molecule that interacts with dermal fibroblasts, the primary cells responsible for producing and maintaining the skin's extracellular matrix.[4][5] While the precise, complete signaling cascade for the LPTV sequence is not extensively detailed in publicly available literature, its mechanism can be inferred from the general action of matrikine peptides, which are known to stimulate regenerative processes.

The proposed pathway involves this compound binding to a specific receptor on the fibroblast cell surface. This binding event initiates an intracellular signaling cascade that ultimately leads to the upregulation of genes encoding for ECM proteins. A highly plausible pathway is the activation of the Transforming Growth Factor-β (TGF-β) signaling cascade, a master regulator of collagen and elastin synthesis.[6][7]

Proposed Signaling Pathway

The diagram below illustrates the hypothesized signaling pathway for this compound in dermal fibroblasts.

Caption: Proposed signaling pathway of this compound in fibroblasts.

Quantitative Efficacy Data

Table 1: Example of Gene Expression Upregulation in Human Dermal Fibroblasts by Collagen Peptides (Data adapted from a study on general collagen peptides, not specific to this compound)

| Gene Target | Peptide Concentration | Mean Upregulation (%) vs. Control | p-value | Reference |

| COL1A1 (Collagen Type I) | 0.01% | 108.4 ± 7.6% | < 0.005 | [8] |

| ELN (Elastin) | 0.01% | 35.2 ± 13.2% | < 0.005 | [8] |

| VCAN (Versican) | 0.01% | 127.6 ± 7.0% | < 0.005 | [8] |

Experimental Protocols

The synthesis, purification, and analysis of this compound, along with the evaluation of its biological activity, involve standard biochemical and cell biology techniques.

Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides like this compound. The Fmoc/tBu strategy is commonly employed.

Workflow Diagram for SPPS of this compound (LPTV)

Caption: Step-wise workflow for the synthesis of this compound (LPTV).

Detailed Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like Dimethylformamide (DMF).

-

First Amino Acid Loading: Covalently attach the C-terminal amino acid (Fmoc-L-Valine-OH) to the resin using an activating agent.

-

Deprotection: Remove the temporary N-terminal Fmoc protecting group from the valine residue using a mild base, typically a solution of 20% piperidine in DMF. This exposes a free amine group.

-

Coupling: Introduce the next Fmoc-protected amino acid (Fmoc-L-Threonine(tBu)-OH). Activate its carboxyl group with a coupling reagent (e.g., HBTU/DIPEA) to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide.

-

Repeat Cycle: Repeat the deprotection and coupling steps for L-Proline and then L-Leucine.

-

Final Cleavage: Once the full peptide chain is assembled, treat the resin with a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the permanent side-chain protecting groups.

-

Purification & Analysis: Purify the cleaved peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity via Mass Spectrometry (MS).

In Vitro Efficacy Testing: Gene Expression Analysis in Fibroblasts

This protocol determines the effect of this compound on the expression of ECM-related genes in human dermal fibroblasts.

Protocol:

-

Cell Culture: Culture primary human dermal fibroblasts in standard growth medium (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency.

-

Treatment: Starve the cells in a serum-free medium for 24 hours to synchronize them. Then, treat the cells with varying concentrations of this compound (e.g., 0.001%, 0.01%, 0.1%) dissolved in a serum-free medium for a specified time (e.g., 24 or 48 hours). A vehicle-only group serves as the control.

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for target genes (e.g., COL1A1, ELN, FN1), and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, comparing the expression levels in peptide-treated cells to the control cells.

Conclusion

This compound (L-Leucyl-L-Prolyl-L-Threonyl-L-Valine) is a well-defined synthetic peptide with a clear role as a signaling molecule in skin biology. Its proposed mechanism, centered on the stimulation of fibroblast activity to increase the production of extracellular matrix proteins, positions it as a valuable ingredient in formulations aimed at addressing the signs of cutaneous aging. While detailed public data on its specific signaling pathway and quantitative efficacy are limited, the established protocols for its synthesis and biological evaluation provide a robust framework for its study and application in research and development. Further investigation into its precise molecular interactions will undoubtedly enhance its targeted use in next-generation dermatological products.

References

- 1. This compound | C20H36N4O6 | CID 169450584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Tetrapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of the amino acid sequence Leucine-Proline-Threonine-Valine (LPTV), is a bioactive molecule of growing interest in dermatological and cosmetic research. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It details its role as an antioxidant and a modulator of the extracellular matrix, offering insights into its potential mechanisms of action. This document includes a compilation of its physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of associated cellular pathways to support further research and development.

Physicochemical Properties

This compound is a well-defined oligopeptide with specific physical and chemical characteristics that are crucial for its handling, formulation, and biological activity.

Structural and General Properties

| Property | Value | Source |

| Amino Acid Sequence | Leucine-Proline-Threonine-Valine (Leu-Pro-Thr-Val; LPTV) | [Generic Peptide Information] |

| Molecular Formula | C₂₀H₃₆N₄O₆ | [Generic Peptide Information] |

| Molecular Weight | 428.52 g/mol | [Generic Peptide Information] |

| Appearance | White to off-white solid | [Generic Peptide Information] |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | [Generic Peptide Information] |

| CAS Number | 1632354-04-1 | [Generic Peptide Information] |

Solubility and Stability

| Property | Details | Source |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | [Generic Peptide Information] |

| Storage (Powder) | Store at -20°C for long-term stability. | [Generic Peptide Information] |

| Storage (Solution) | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [Generic Peptide Information] |

Biological Activity and Mechanism of Action

This compound exhibits promising biological activities relevant to dermatology and tissue regeneration, primarily centered around its antioxidant properties and its ability to influence the cutaneous extracellular matrix (ECM).

Antioxidant Activity

This compound is recognized for its antioxidant properties, which enable it to counteract the damaging effects of reactive oxygen species (ROS) in biological systems. Oxidative stress is a key contributor to cellular aging and tissue damage. The antioxidant capacity of peptides is often attributed to their amino acid composition and sequence, which can facilitate the donation of hydrogen atoms or electrons to neutralize free radicals.

Extracellular Matrix (ECM) Synthesis

A significant biological function attributed to this compound is its ability to stimulate the synthesis of key components of the extracellular matrix in the skin. The ECM, primarily composed of collagen and elastin fibers, provides structural support and elasticity to the skin. The age-related decline in the production of these proteins leads to the formation of wrinkles and loss of skin firmness.

This compound is reported to stimulate dermal fibroblasts to increase the production of:

-

Collagen (specifically Type I): The main structural protein in the dermis, providing tensile strength.

-

Elastin: A protein that imparts elasticity and resilience to the skin.

Note: Although it is widely stated that this compound stimulates collagen and elastin synthesis, specific quantitative data from in vitro studies on human dermal fibroblasts (e.g., percentage increase in COL1A1 or ELN gene expression) for the Leu-Pro-Thr-Val sequence are not available in the public domain literature reviewed.

Putative Signaling Pathway: TGF-β

The stimulation of collagen and elastin synthesis by bioactive peptides is often mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is a central regulator of ECM homeostasis in fibroblasts. While direct evidence for the interaction of this compound with the TGF-β pathway is limited, a proposed mechanism is illustrated below.

Caption: Proposed TGF-β signaling pathway potentially modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key experiments to evaluate its biological activities. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Synthesis of this compound (Leu-Pro-Thr-Val)

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu strategy.

Workflow Diagram:

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Protocol:

-

Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Iterative Process):

-

Couple the C-terminal amino acid (Fmoc-Val-OH) to the deprotected resin. Activate the amino acid with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Allow the reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, and Fmoc-Leu-OH.

-

-

Final Deprotection and Cleavage: After the final coupling, wash the resin with DMF and then Dichloromethane (DCM). Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

In Vitro Antioxidant Activity Assay

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Use a known antioxidant, such as Ascorbic Acid or Trolox, as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the this compound solution, positive control, and a blank (solvent only) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the peptide concentration.

-

In Vitro ECM Gene Expression Analysis

Methodology: Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) in Human Dermal Fibroblasts (HDFs).

Principle: This method quantifies the messenger RNA (mRNA) levels of target genes (e.g., COL1A1 for collagen type I and ELN for elastin) to assess the effect of this compound on their expression.

Protocol:

-

Cell Culture and Treatment:

-

Culture primary Human Dermal Fibroblasts in appropriate media (e.g., DMEM with 10% FBS).

-

Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control group.

-

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR:

-

Perform qPCR using the synthesized cDNA, specific primers for the target genes (COL1A1, ELN), a housekeeping gene for normalization (e.g., GAPDH or ACTB), and a suitable qPCR master mix.

-

Run the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the this compound treated groups relative to the untreated control.

Conclusion

This compound (Leu-Pro-Thr-Val) is a synthetic peptide with documented antioxidant and skin-conditioning properties, including the stimulation of extracellular matrix protein synthesis. Its well-defined physicochemical characteristics make it a suitable candidate for inclusion in dermatological and cosmetic formulations. The provided experimental protocols offer a framework for the synthesis and bio-evaluation of this peptide. While the qualitative biological effects of this compound are established, further research is warranted to generate specific quantitative data on its antioxidant potency and its efficacy in stimulating collagen and elastin production. Elucidating the precise molecular mechanisms, particularly its interaction with the TGF-β signaling pathway, will be crucial for optimizing its application in skin health and anti-aging therapies. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this promising bioactive peptide.

An In-depth Technical Guide to Tetrapeptide-1: Synthesis, Mechanism of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of four amino acids, has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging and skin-conditioning properties. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, a detailed methodology for its synthesis, an exploration of its mechanism of action, and a collection of experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1632354-04-1 | [1][2] |

| Molecular Formula | C20H36N4O6 | [1] |

| Molecular Weight | 428.52 g/mol | [1] |

| Amino Acid Sequence | Leucine-Proline-Threonine-Valine (Leu-Pro-Thr-Val) | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling (Valine):

-

Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate container, dissolve Fmoc-Val-OH, HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin to remove excess reagents.

-

-

Subsequent Amino Acid Couplings (Threonine, Proline, Leucine):

-

Repeat the deprotection and coupling steps for Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, and Fmoc-Leu-OH sequentially.

-

-

Final Deprotection: Remove the final Fmoc group from the N-terminal Leucine using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and analytical HPLC.

Mechanism of Action

This compound is recognized for its antioxidant properties and its ability to stimulate the synthesis of extracellular matrix (ECM) components, which are crucial for maintaining skin structure and elasticity.

Antioxidant Activity

This compound can neutralize free radicals, which are unstable molecules that contribute to oxidative stress and cellular damage, a key factor in the aging process. The specific amino acid sequence of this compound likely contributes to its radical scavenging capabilities.

Stimulation of Extracellular Matrix Synthesis

This compound has been shown to stimulate the production of essential ECM proteins such as collagen and elastin in dermal fibroblasts.[1] This action helps to improve skin firmness and elasticity, thereby reducing the appearance of fine lines and wrinkles. While the precise signaling pathways are still under investigation, it is hypothesized that this compound may act as a signaling molecule that interacts with cellular receptors to initiate downstream cascades leading to increased ECM protein expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Antioxidant Activity Assay (DPPH Assay)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

In a 96-well plate, add 50 µL of each this compound dilution to the wells.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To assess the effect of this compound on collagen production in skin cells.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Procollagen Type I C-Peptide (PIP) EIA Kit

-

Cell culture plates (24-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed HDFs in 24-well plates and culture until they reach 80-90% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with various concentrations of this compound in serum-free medium for 48-72 hours. Include a vehicle control (medium without this compound).

-

Collect the cell culture supernatant.

-

Quantify the amount of procollagen type I released into the supernatant using the PIP EIA kit according to the manufacturer's instructions.

-

Normalize the results to the total protein content of the cells in each well.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound.

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Caption: Proposed Mechanism of Action for this compound.

References

Early In Vitro Studies on Tetrapeptide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early in vitro bioactivity of a key tetrapeptide in dermatological and cosmetic research. Focusing on the core mechanisms and quantifiable effects, this document synthesizes data from foundational studies to offer a clear understanding of its potential applications. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways and workflows.

Quantitative Bioactivity Data

Early in vitro studies have quantified the effects of specific tetrapeptides on crucial biomarkers of skin health. The following tables summarize the key findings for two notable tetrapeptides, providing a comparative overview of their efficacy.

Table 1: In Vitro Efficacy of Tetrapeptide GEKG (Tetrapeptide-21)

| Biomarker | Assay Type | Cell Line | Concentration | Result | Reference |

| Pro-collagen I | ELISA | Human Dermal Fibroblasts | 10 ppm | ~2.5-fold increase vs. control | [1] |

| Pro-collagen I | ELISA | Human Dermal Fibroblasts | 10 ppm | ~2-fold higher than Palmitoyl Pentapeptide-4 (Matrixyl) | [1] |

| Hyaluronic Acid | Not Specified | Human Dermal Fibroblasts | Not Specified | Increased synthesis | [1][2][3] |

| Fibronectin | Not Specified | Human Dermal Fibroblasts | Not Specified | Increased synthesis | [1][2][3] |

| COL1A1 mRNA | RT-qPCR | Primary Human Fibroblasts | 2,500 µM | Increased expression | [2] |

| MMP1 mRNA | RT-qPCR | Primary Human Fibroblasts | 2,500 µM | Reduced expression | [2] |

Table 2: In Vitro Efficacy of Acetyl Tetrapeptide-2

| Biomarker | Assay Type | Cell Line | Concentration | Result | Reference |

| Cell Stiffness | Atomic Force Microscopy | HaCaT Keratinocytes | 0.5 - 50 µg/mL | Increased stiffness | [4][5] |

| COL17A1 mRNA | RT-qPCR | HaCaT Keratinocytes | 0.5 µg/mL | Significantly upregulated | [5] |

| ACTN1, ITGB4, COL17A1 mRNA | RT-qPCR | HaCaT Keratinocytes | 50 µg/mL | Significantly decreased | [5] |

| Collagen & Elastin | Not Specified | Not Specified | Not Specified | Stimulator of synthesis | [4][5][6][7] |

Experimental Protocols

The following sections detail the methodologies employed in the foundational in vitro studies to assess the bioactivity of these tetrapeptides.

Cell Culture

-

Cell Lines: Primary human dermal fibroblasts (HDFs) and immortalized human keratinocytes (HaCaT) are predominantly used.[2][4][5]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Pro-Collagen I Quantification (ELISA)

-

Cell Seeding: HDFs are seeded in 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing the test tetrapeptide (e.g., 10 ppm GEKG), a positive control (e.g., Palmitoyl Pentapeptide-4), or a vehicle control.

-

Incubation: Cells are incubated for 72 hours to allow for protein synthesis and secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of pro-collagen type I in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Results are normalized to the total protein content of the cell lysate and expressed as a fold change relative to the vehicle control.

Gene Expression Analysis (RT-qPCR)

-

Cell Seeding and Treatment: Cells are seeded and treated with the tetrapeptide as described for the ELISA protocol.

-

RNA Extraction: After the desired incubation period (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using gene-specific primers for the target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method and expressed as a fold change relative to the control group.

Atomic Force Microscopy (AFM) for Cell Stiffness

-

Cell Preparation: HaCaT cells are seeded on glass coverslips and treated with various concentrations of Acetyl Tetrapeptide-2 for 48 hours.[4][5]

-

AFM Measurement: An atomic force microscope is used to measure the mechanical properties of the cells. A cantilever with a pyramidal tip is used to indent the cell surface at a controlled force.

-

Data Acquisition: Force-distance curves are recorded for multiple points on the cell surface.

-

Young's Modulus Calculation: The Young's modulus, a measure of stiffness, is calculated from the force-distance curves using the Hertz model.

-

Statistical Analysis: The average Young's modulus is determined for each treatment group and compared to the untreated control.

Signaling Pathways and Experimental Workflows

The bioactivity of these tetrapeptides is primarily attributed to their role as signaling molecules that modulate cellular functions, particularly the synthesis of extracellular matrix (ECM) proteins.

Proposed Signaling Pathway for GEKG (Tetrapeptide-21)

Tetrapeptide-21, with the sequence Glycine-Glutamic Acid-Lysine-Glycine (GEKG), is believed to act as a matrikine. Matrikines are small peptides derived from the breakdown of ECM proteins that can, in turn, regulate cell activities by interacting with specific cell surface receptors. This interaction triggers intracellular signaling cascades that lead to the synthesis of new ECM components, creating a positive feedback loop for tissue repair and regeneration.[1][3]

Experimental Workflow for In Vitro Peptide Bioactivity Screening

The general workflow for assessing the in vitro bioactivity of a novel tetrapeptide involves a series of sequential assays to determine its efficacy and mechanism of action.

References

- 1. Tetrapeptide-21 (Explained + Products) [incidecoder.com]

- 2. researchgate.net [researchgate.net]

- 3. lifetein.com [lifetein.com]

- 4. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. us.typology.com [us.typology.com]

- 7. uk.typology.com [uk.typology.com]

Tetrapeptide-1: A Comprehensive Technical Review for Scientific Professionals

An In-depth Analysis of a Promising Cosmeceutical Agent

Introduction

Tetrapeptide-1, a synthetic peptide comprised of the four amino acids Leucine, Proline, Threonine, and Valine (Leu-Pro-Thr-Val), is emerging as a noteworthy ingredient in the field of dermatology and cosmetic science.[1][2] Identified by the CAS Number 1632354-04-1, this oligopeptide is categorized as a signaling molecule with purported benefits in skin regeneration and anti-aging applications. This technical guide provides a comprehensive literature review of this compound, synthesizing available data on its biochemical properties, mechanism of action, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the current state of knowledge, including experimental protocols and a discussion of relevant signaling pathways.

Biochemical Profile and Properties

This compound is a synthetic peptide with the amino acid sequence Leu-Pro-Thr-Val.[3] As a small molecule, it is designed for potential interaction with cellular components to modulate biological processes. Its primary reported functions include acting as a signaling peptide and exhibiting antioxidant properties.[3] In cosmetic formulations, it is utilized for its skin-conditioning effects, aiming to improve skin texture and appearance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Amino Acid Sequence | Leu-Pro-Thr-Val (LPTV) | [3] |

| CAS Number | 1632354-04-1 | [3] |

| Molecular Formula | C20H36N4O6 | [2] |

| Molecular Weight | 428.52 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity (typical) | ≥98.0% | [1] |

| Moisture Content | ≤0.5% | [1] |

| Storage Conditions | Powder: -20°C to -80°C | [3] |

Mechanism of Action and Biological Activity

The primary mechanism of action attributed to this compound is its role as a signaling peptide that stimulates the synthesis of extracellular matrix (ECM) proteins.[3] The ECM is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Key components of the ECM relevant to skin health include collagen, elastin, and fibronectin.

Extracellular Matrix Synthesis

This compound is reported to combat signs of skin aging, such as wrinkles and sagging, by stimulating the production of collagen, elastin, and fibronectin.[3] Collagen provides tensile strength and resilience to the skin, while elastin allows the skin to stretch and recoil. Fibronectin is involved in cell adhesion and wound healing. By promoting the synthesis of these crucial ECM components, this compound may help to improve skin firmness, elasticity, and overall appearance.

While direct, quantitative evidence from peer-reviewed literature for this compound's efficacy in ECM synthesis is limited, the proposed mechanism aligns with the function of other well-studied cosmetic peptides. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary regulator of collagen and other ECM protein synthesis in fibroblasts.[4][5] It is plausible that this compound exerts its effects by modulating this pathway.

Antioxidant Activity

This compound is also described as having antioxidant properties.[3] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to skin aging. Antioxidants can neutralize ROS, thereby protecting cellular structures from damage. The specific antioxidant capacity of this compound, including quantitative measures like IC50 values, is not extensively documented in publicly available research.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Synthesis and Purification of this compound (Leu-Pro-Thr-Val)

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides.

Protocol:

-

Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, which allows for the attachment of the first amino acid.

-

First Amino Acid Coupling: The C-terminal amino acid, Valine (Val), with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the attached Valine using a solution of piperidine in a solvent like dimethylformamide (DMF).

-

Stepwise Amino Acid Coupling: The subsequent amino acids, Threonine (Thr), Proline (Pro), and Leucine (Leu), are sequentially coupled. Each amino acid is protected with an Fmoc group at its N-terminus and is activated using a coupling reagent such as HBTU/HOBt to facilitate the formation of the peptide bond. A deprotection step is performed after each coupling.

-

Cleavage from Resin: Once the full tetrapeptide sequence (Leu-Pro-Thr-Val) is assembled on the resin, it is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavenger reagents to protect the peptide from side reactions.

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts

The Sirius Red assay is a colorimetric method for quantifying total collagen produced by fibroblasts in cell culture.[6][7]

Protocol:

-

Cell Culture: Human dermal fibroblasts are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Once the cells reach a desired confluency, they are treated with varying concentrations of this compound. A vehicle control (the solvent used to dissolve the peptide) and a positive control (e.g., TGF-β) should be included.

-

Incubation: The cells are incubated with this compound for a specified period, typically 24 to 72 hours, to allow for collagen production.

-

Sample Collection: The cell culture supernatant (containing secreted collagen) and the cell layer (containing cell-associated collagen) are collected separately.

-

Sirius Red Staining:

-

A Sirius Red staining solution (0.1% Sirius Red in saturated picric acid) is added to the samples.

-

The mixture is incubated to allow the dye to bind specifically to collagen molecules.

-

The collagen-dye precipitate is then centrifuged and washed to remove unbound dye.

-

-

Quantification: The bound dye is eluted using a destaining solution (e.g., 0.1 M sodium hydroxide), and the absorbance of the solution is measured using a spectrophotometer at a wavelength of around 540 nm.

-

Data Analysis: The amount of collagen is determined by comparing the absorbance values of the treated samples to a standard curve generated using known concentrations of collagen. The results can be expressed as a percentage increase in collagen synthesis compared to the vehicle control.

In Vitro Antioxidant Activity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.[8][9]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent like methanol or ethanol is prepared. The working solution is then made by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Solutions of this compound at various concentrations are prepared. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Reaction: The this compound solutions are mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample containing this compound.

-

IC50 Determination: The IC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Signaling Pathways

Based on its purported biological activities, the following signaling pathways are likely to be modulated by this compound.

TGF-β Signaling Pathway for Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) pathway is central to the regulation of ECM protein synthesis.[10][11]

Caption: Proposed TGF-β signaling pathway for this compound-induced ECM synthesis.

Experimental Workflow for In Vitro Collagen Synthesis Assay

The following diagram illustrates the workflow for assessing the effect of this compound on collagen production in fibroblasts.

Caption: Workflow for the in vitro assessment of collagen synthesis.

Conclusion and Future Directions

This compound (Leu-Pro-Thr-Val) is a synthetic peptide with potential applications in anti-aging and skin-conditioning cosmetic products. Its proposed mechanisms of action, including the stimulation of extracellular matrix protein synthesis and antioxidant activity, are biologically plausible and align with the functions of other known bioactive peptides. However, there is a notable lack of comprehensive, quantitative, and peer-reviewed data in the public domain to substantiate these claims fully.

Future research should focus on:

-

Quantitative Efficacy Studies: Conducting rigorous in vitro and in vivo studies to quantify the effects of this compound on collagen, elastin, and fibronectin synthesis at various concentrations.

-

Clinical Trials: Performing well-controlled, double-blind, placebo-controlled clinical trials to evaluate the efficacy of this compound in improving skin parameters such as wrinkle depth, elasticity, and hydration.

-

Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound, particularly its interaction with the TGF-β pathway.

-

Antioxidant Capacity: Quantifying the antioxidant activity of this compound using a battery of standard assays to determine its potency and mechanism of radical scavenging.

-

Skin Penetration Studies: Assessing the bioavailability of this compound in different formulations to optimize its delivery into the skin.

A more robust body of scientific evidence will be crucial for fully understanding the potential of this compound as a therapeutic and cosmeceutical agent and for guiding its effective use in product development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C20H36N4O6 | CID 169450584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. skintypesolutions.com [skintypesolutions.com]

- 5. Collagen peptides promote photoaging skin cell repair by activating the TGF-β/Smad pathway and depressing collagen degradation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. DPPH Radical Scavenging Assay [mdpi.com]

- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 11. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Tetrapeptide-1 Binding Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of the amino acid sequence Leucine-Proline-Threonine-Valine (LPTV), has garnered significant interest in the cosmetic and dermatological fields for its purported ability to stimulate the synthesis of extracellular matrix (ECM) components, thereby combating signs of skin aging.[1][][3] This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to predict and characterize the binding of this compound to its putative protein targets. By leveraging computational approaches such as molecular docking and molecular dynamics simulations, researchers can elucidate the molecular mechanisms underlying the bioactivity of this compound, paving the way for the rational design of more potent and specific cosmetic and therapeutic agents. This document details a hypothesized workflow for identifying and validating these interactions, supported by established experimental protocols.

Introduction to this compound and its Biological Significance

This compound is a signaling peptide with documented antioxidant properties.[3] Its primary application lies in cosmetic formulations where it is purported to enhance skin elasticity and firmness by stimulating the production of key extracellular matrix proteins such as collagen and elastin.[] While the macroscopic effects of this compound on skin health are anecdotally reported, the precise molecular targets and signaling pathways through which it exerts its action remain largely uncharacterized. In silico prediction methods offer a powerful, cost-effective, and time-efficient approach to bridge this knowledge gap.

Hypothesized Protein Targets for this compound

Based on its reported biological effects, two primary protein targets are hypothesized to be central to the mechanism of action of this compound:

-

Procollagen C-proteinase (PCP) , also known as Bone Morphogenetic Protein-1 (BMP-1), is a key enzyme in collagen biosynthesis. It cleaves the C-propeptides from procollagen, a critical step for the assembly of collagen fibrils.[4][5] Modulation of PCP activity could directly impact collagen production.

-

Elastin Binding Protein (EBP) , a splice variant of β-galactosidase, acts as a receptor for elastin-derived peptides and plays a crucial role in elastogenesis by chaperoning tropoelastin monomers.[6] Interaction with EBP could influence the assembly of elastic fibers.

In Silico Prediction of Binding Interactions: A Methodological Workflow

The following workflow outlines the computational steps to predict and analyze the binding of this compound to its hypothesized protein targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method can be used to predict the binding mode and affinity of this compound to its target proteins.

Experimental Protocol: Molecular Docking

-

Preparation of the Receptor Structure:

-

Obtain the 3D crystal structure of the target protein (e.g., Procollagen C-proteinase, Elastin Binding Protein) from a protein structure database such as the Protein Data Bank (PDB).

-

Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDockTools or Chimera.

-

Define the binding site or "docking box" on the receptor based on known active sites or by using blind docking approaches.

-

-

Preparation of the Ligand Structure:

-

Generate the 3D structure of this compound (Leu-Pro-Thr-Val) using a molecule builder or from its SMILES string.

-

Perform energy minimization of the peptide structure using a suitable force field (e.g., CHARMM, AMBER).

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina, Glide, or Gold to perform the docking calculations.

-

The software will generate a series of possible binding poses of this compound within the defined binding site of the receptor.

-

These poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most probable binding mode.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues using visualization software like PyMOL or VMD.

-

Table 1: Representative Quantitative Data from Molecular Docking

| Parameter | Description | Example Value |

| Binding Affinity (kcal/mol) | The predicted free energy of binding. More negative values indicate stronger binding. | -8.5 |

| RMSD (Å) | Root Mean Square Deviation between the predicted and a known binding pose (if available). | < 2.0 |

| Interacting Residues | Amino acid residues in the target protein that form significant interactions with the peptide. | Tyr234, Asp256, Arg312 |

| Hydrogen Bonds | Number of hydrogen bonds formed between the peptide and the protein. | 4 |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, allowing for an assessment of the stability of the predicted binding pose and a more refined calculation of binding free energy.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a significant time scale (e.g., 100 ns or more) using software like GROMACS, AMBER, or NAMD.

-

-

Analysis:

-

Analyze the trajectory of the simulation to assess the stability of the peptide-protein complex by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Identify key residues involved in the stable interaction by analyzing the interaction energies.

-

Table 2: Representative Quantitative Data from Molecular Dynamics Simulations

| Parameter | Description | Example Value |

| RMSD of Peptide (Å) | Fluctuation of the peptide's backbone atoms from the initial docked pose, indicating stability. | 1.5 ± 0.3 |

| Binding Free Energy (kcal/mol) | More accurate estimation of the binding affinity, including entropic contributions. | -12.7 ± 2.1 |

| Key Interacting Residues | Residues that consistently show strong interactions with the peptide throughout the simulation. | Arg312, Glu280 |

Visualization of Workflows and Pathways

References

- 1. ewg.org [ewg.org]

- 3. This compound | Melanocortin Receptor | TargetMol [targetmol.com]

- 4. Procollagen C-proteinase Enhancer Stimulates Procollagen Processing by Binding to the C-propeptide Region Only - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Tropoelastin and Elastin Assembly [frontiersin.org]

- 7. Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review | MDPI [mdpi.com]

Preliminary Toxicity Screening of Tetrapeptide-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of leucine, proline, threonine, and valine, is increasingly utilized in the cosmetics industry for its skin-conditioning properties.[1] As with any active ingredient intended for topical application, a thorough evaluation of its safety profile is paramount. This technical guide provides an in-depth overview of the preliminary toxicity screening methodologies relevant to this compound. It details experimental protocols for assessing cytotoxicity, skin irritation and sensitization, and genotoxicity. While specific public data on this compound toxicity is limited, this document consolidates established testing frameworks and presents illustrative data from related peptide studies to guide researchers in their safety evaluations. Furthermore, this guide visualizes key experimental workflows and relevant cellular signaling pathways to facilitate a comprehensive understanding of the toxicological assessment process.

Introduction to this compound

This compound is a synthetic peptide that has gained popularity in cosmetic formulations for its purported benefits to skin texture and resilience.[1] Its mechanism of action is primarily associated with skin conditioning, helping to maintain the skin in good condition by making it feel smoother and more hydrated.[1] Given its intended use in leave-on products, a rigorous preliminary toxicity screening is essential to ensure consumer safety. The primary endpoints for such a screening include cytotoxicity, skin irritation and sensitization, and genotoxicity.

In Vitro Cytotoxicity Assessment

An initial step in toxicity screening is to assess the potential of this compound to cause cell death. This is typically performed on relevant human cell lines, such as dermal fibroblasts or keratinocytes.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Materials:

-

Human dermal fibroblast (HDF) or human keratinocyte (HaCaT) cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

-

MTT solution (5 mg/mL in sterile phosphate-buffered saline - PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Presentation: Cytotoxicity

The results of the MTT assay are typically presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the substance that reduces cell viability by 50%, is a key parameter derived from this data.

Table 1: Illustrative Cytotoxicity Data for a Synthetic Peptide on Human Dermal Fibroblasts (HDF) after 24-hour exposure.

| Tetrapeptide Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.25 | 0.08 | 100% |

| 10 | 1.22 | 0.07 | 97.6% |

| 50 | 1.15 | 0.09 | 92.0% |

| 100 | 1.05 | 0.11 | 84.0% |

| 250 | 0.88 | 0.10 | 70.4% |

| 500 | 0.60 | 0.09 | 48.0% |

| 1000 | 0.35 | 0.06 | 28.0% |

Note: This table presents hypothetical data for illustrative purposes. Actual results for this compound would need to be determined experimentally. Studies on other peptides have shown varying IC50 values; for instance, certain venom-derived peptides showed an IC50 of 36.45 ± 0.38 μg/mL on MCF-7 cells, while showing significantly less toxicity to normal HDF cells.[3] Some synthetic lipopeptides have demonstrated IC50 values ranging from 1.8 to 7.4 mg/L on HaCaT keratinocytes.[4]

Skin Irritation and Sensitization Assessment

Evaluating the potential of a topical ingredient to cause skin irritation or to induce an allergic reaction (sensitization) is a critical safety endpoint.

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient in humans. The test involves repeated applications of the test material to the skin of human volunteers under controlled conditions.

Materials:

-

Human volunteer panel (typically 50-200 subjects)

-

Test material (this compound in a suitable vehicle at the intended use concentration)

-

Occlusive or semi-occlusive patches

-

Control patches (vehicle only)

Procedure:

-

Induction Phase: The test material is applied under a patch to the same site on the skin (e.g., the back) of each subject three times a week for three consecutive weeks (a total of nine applications). Each patch is left in place for 24-48 hours.

-

Rest Phase: A two-week rest period follows the induction phase, during which no applications are made. This allows for the development of any potential sensitization.

-

Challenge Phase: After the rest period, a single challenge patch with the test material is applied to a new, adjacent skin site. The patch is removed after 24-48 hours.

-

Scoring: The challenge site is evaluated for signs of irritation or allergic reaction (e.g., erythema, edema) at specified time points after patch removal (e.g., 24, 48, and 72 hours). Reactions are scored using a standardized scale.

Data Presentation: Skin Irritation and Sensitization

The results of an HRIPT are primarily qualitative, with the main outcome being the number of subjects who exhibit a positive reaction during the challenge phase. For skin irritation, a primary irritation index (PII) can be calculated based on the severity of the reactions.

Table 2: Illustrative HRIPT Results for a Tetrapeptide-based Formulation.

| Parameter | Result |

| Number of Subjects | 52 |

| Test Material Concentration | 100 ppm Tetrapeptide in cream base |

| Induction Phase Reactions | No adverse reactions observed |

| Challenge Phase Reactions | No adverse reactions observed |

| Conclusion | Non-irritating and non-sensitizing |

Note: This table presents hypothetical data. A study on a trade name mixture containing 500 ppm of palmitoyl tetrapeptide-7 was evaluated in an HRIPT with 52 subjects and was found to be negative for skin irritation and sensitization.[5] Another study on a novel acetylated tetrapeptide (Ac-RLYE) showed no skin irritation in rabbits or sensitization in guinea pigs.[6]

Genotoxicity Assessment

Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material (DNA) of cells, which could potentially lead to cancer.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens. It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, making them unable to grow in a histidine-free medium. The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.[4]

Materials:

-